molecular formula C18H23FN2O3S B2772122 1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 953231-18-0

1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2772122
CAS No.: 953231-18-0
M. Wt: 366.45
InChI Key: CFJJKEDZSXTYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23FN2O3S and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3S/c19-17-5-3-16(4-6-17)14-25(22,23)20-12-15-7-9-21(10-8-15)13-18-2-1-11-24-18/h1-6,11,15,20H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJJKEDZSXTYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide , with the CAS number 954021-17-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H23FN2O2S
  • Molecular Weight : 330.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a furan group and a methanesulfonamide moiety, which contributes to its biological activity.

Research indicates that this compound may act as an inhibitor of specific protein targets, particularly in the realm of enzyme inhibition. The presence of the methanesulfonamide group is significant for its interaction with target proteins, potentially modulating their activity through competitive inhibition.

Biological Activity Overview

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • The compound has been investigated for its ability to inhibit PTPs, which play crucial roles in cellular signaling pathways. Inhibitors of PTPs are of interest for their potential therapeutic applications in diabetes and cancer treatment .
  • Antidepressant-like Effects :
    • Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. This is hypothesized to be linked to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antinociceptive Properties :
    • Preliminary studies indicate potential antinociceptive (pain-relieving) properties, which may be mediated through modulation of opioid receptors or other pain pathways.

1. In Vitro Studies

A series of in vitro experiments were conducted to assess the inhibitory effects of the compound on various PTPs. The results indicated that it exhibits significant inhibitory activity against PTP1B, with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent for metabolic disorders .

2. Pharmacokinetic Profile

Pharmacokinetic studies revealed favorable absorption characteristics, with moderate bioavailability observed in animal models. The compound demonstrated stability in metabolic assays, indicating potential for further development as a drug candidate .

3. Comparative Analysis with Related Compounds

A comparative study was performed against structurally related compounds to evaluate selectivity and potency. The findings indicated that while several analogs showed similar activity profiles, this particular compound exhibited enhanced selectivity towards certain PTPs over others, making it a promising candidate for further research .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
PTP InhibitionSignificant inhibitor of PTP1B (IC50 ~ low µM)
Antidepressant-like EffectsPositive modulation in animal models
Antinociceptive PropertiesPotential pain relief mechanism
PharmacokineticsModerate bioavailability and metabolic stability

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness in inhibiting cell proliferation across various cancer cell lines, including breast and colorectal cancers, with IC50 values ranging from 7.9 to 92 µM , highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory conditions.

Neuroprotective Properties

Preliminary findings suggest that the compound may have neuroprotective effects by inhibiting phosphodiesterase (PDE) enzymes, which could enhance cognitive functions and offer therapeutic benefits in neurodegenerative diseases.

Study on Antitumor Activity

A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis. The results indicate a strong potential for further development as an antitumor agent.

Inflammation Model

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound led to a marked decrease in inflammatory markers compared to untreated controls. This supports its application in managing inflammatory diseases.

Neuroprotection Study

Animal studies demonstrated that administration of this compound resulted in improved memory retention in models of cognitive decline, suggesting its potential role in treating neurodegenerative disorders.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Introduction of the methanesulfonamide group via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine).
  • Piperidine functionalization : Alkylation of the piperidine nitrogen with furan-2-ylmethyl groups using reductive amination or nucleophilic substitution .
  • Purification : Advanced techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC are critical for isolating high-purity product .

Q. Which functional groups dominate the compound’s reactivity?

Key functional groups include:

  • Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding and serves as a pharmacophore in target interactions.
  • 4-Fluorophenyl ring : Enhances lipophilicity and influences π-π stacking with aromatic residues in biological targets.
  • Furan-2-ylmethyl moiety : Contributes to heterocyclic reactivity, enabling further derivatization via electrophilic substitution .

Q. What analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, the furan proton signals appear at δ 6.2–7.4 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₄FN₂O₃S: 395.14) .
  • X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated in related piperidine-sulfonamide structures .

Advanced Research Questions

Q. How can contradictory NMR data arising from conformational flexibility be resolved?

  • 2D NMR (COSY, NOESY) : Identifies through-space interactions between the piperidine and furan groups to confirm spatial orientation.
  • Dynamic NMR experiments : Performed at variable temperatures to assess rotational barriers of the piperidine ring .
  • Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian or ORCA) cross-validate experimental data .

Q. What strategies optimize reaction yields in the final synthetic step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonamide formation.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing side-product formation .
  • Real-time monitoring : In-line FTIR or UPLC-MS tracks intermediate consumption, enabling precise endpoint determination .

Q. How can computational methods predict the compound’s biological target interactions?

  • Molecular docking (AutoDock Vina, Glide) : Screens against protein databases (e.g., PDB) to identify binding pockets, prioritizing kinases or GPCRs due to the sulfonamide’s affinity for ATP-binding sites .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate binding free energies (MM-PBSA/GBSA) .
  • Pharmacophore modeling : Aligns the compound’s sulfonamide and fluorophenyl groups with known inhibitors (e.g., COX-2 or carbonic anhydrase) to hypothesize mechanisms .

Q. How do researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without disrupting cell membranes.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the piperidine nitrogen to enhance aqueous solubility .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in in vivo models .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

  • False-positive mitigation : Re-screen compounds using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay artifacts.
  • Conformational sampling : Perform enhanced-sampling MD simulations to identify bioactive conformers not captured in static docking .
  • Metabolite profiling (LC-MS) : Verify compound stability in assay media; degradation products may confound activity readings .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield Optimization Tips
SulfonylationCH₂Cl₂, 0°C, TEAUse anhydrous solvents
Piperidine alkylationK₂CO₃, DMF, 80°CMicrowave-assisted heating
PurificationSilica gel (EtOAc/Hexane 3:7)Gradient elution for resolution

Q. Table 2. Computational Tools for Target Prediction

Software/ToolApplicationReference
AutoDock VinaDocking to kinase domains
GROMACSBinding free energy calculations
Schrödinger SuitePharmacophore alignment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.